molecular formula C18H13N3O5S B3855175 2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid

2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid

Cat. No.: B3855175
M. Wt: 383.4 g/mol
InChI Key: PPFGRNXKIIZENI-UHFFFAOYSA-N
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Description

2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrobenzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzoic acid moiety, in particular, enhances its potential as a pharmacologically active compound .

Properties

IUPAC Name

2-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c1-10-19-14(9-27-10)11-4-2-5-12(8-11)20-17(22)13-6-3-7-15(21(25)26)16(13)18(23)24/h2-9H,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFGRNXKIIZENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid
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2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid
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2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid
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2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid
Reactant of Route 5
2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid
Reactant of Route 6
2-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carbamoyl]-6-nitrobenzoic acid

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